Cas no 310430-79-6 (1-amino-4-methyl-1H-Pyrrole-2-carboxamide)

1-Amino-4-methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound featuring a pyrrole core substituted with an amino group at the 1-position and a methyl group at the 4-position, along with a carboxamide functionality at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. Its pyrrole scaffold is known for contributing to binding affinity in medicinal chemistry applications. The compound’s functional groups allow for further derivatization, enabling tailored modifications for specific research or industrial needs. High purity grades ensure consistency in synthetic processes, making it a reliable choice for specialized chemical applications.
1-amino-4-methyl-1H-Pyrrole-2-carboxamide structure
310430-79-6 structure
Product Name:1-amino-4-methyl-1H-Pyrrole-2-carboxamide
CAS No:310430-79-6
MF:C6H9N3O
MW:139.155160665512
CID:300668
PubChem ID:21945922
Update Time:2025-05-19

1-amino-4-methyl-1H-Pyrrole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-amino-4-methyl-1H-Pyrrole-2-carboxamide
    • 1H-Pyrrole-2-carboxamide,1-amino-4-methyl-(9CI)
    • 1H-Pyrrole-2-carboxamide,1-amino-4-methyl-
    • CS-0054101
    • 310430-79-6
    • P11521
    • SCHEMBL4051746
    • 1-AMINO-4-METHYLPYRROLE-2-CARBOXAMIDE
    • XYRBFVJDVOXNLF-UHFFFAOYSA-N
    • AKOS006361135
    • SB12957
    • Inchi: 1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10)
    • InChI Key: XYRBFVJDVOXNLF-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC(C)=CN1N)N

Computed Properties

  • Exact Mass: 139.07467
  • Monoisotopic Mass: 139.075
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74A^2
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.37±0.1 g/cm3(Predicted)
  • Boiling Point: 355.5±44.0 °C(Predicted)
  • PSA: 74.04

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1-amino-4-methyl-1H-Pyrrole-2-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:310430-79-6)1-amino-4-methyl-1H-Pyrrole-2-carboxamide
Order Number:A1085167
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:23
Price ($):2534.0
Email:sales@amadischem.com

Additional information on 1-amino-4-methyl-1H-Pyrrole-2-carboxamide

Introduction to 1-amino-4-methyl-1H-Pyrrole-2-carboxamide (CAS No. 310430-79-6)

1-amino-4-methyl-1H-Pyrrole-2-carboxamide is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amide derivative, identified by the CAS number 310430-79-6, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development. The compound’s molecular structure, featuring a pyrrole core with an amino group at the 1-position and a methyl group at the 4-position, combined with a carboxamide functional group at the 2-position, endows it with distinct chemical reactivity and biological activity.

The pyrrole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The incorporation of the methyl group at the 4-position of the pyrrole ring modulates electronic properties and influences interactions with biological targets. Furthermore, the carboxamide moiety enhances solubility and binding affinity, making this compound a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-amino-4-methyl-1H-Pyrrole-2-carboxamide and biological receptors. Studies indicate that this compound exhibits potential binding affinity to various enzymes and receptors involved in critical metabolic pathways. For instance, preliminary computational studies suggest that it may interact with enzymes such as cytochrome P450 family members, which are pivotal in drug metabolism and biosynthesis.

In the context of modern drug development, the synthesis of 1-amino-4-methyl-1H-Pyrrole-2-carboxamide has been optimized to achieve high yields and purity. Advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis, have enabled the efficient construction of complex pyrrole derivatives. These techniques not only improve synthetic efficiency but also allow for structural diversification, enabling the exploration of novel analogs with enhanced pharmacological properties.

The biological activity of 1-amino-4-methyl-1H-Pyrrole-2-carboxamide has been investigated in several preclinical studies. Research suggests that this compound exhibits inhibitory effects on certain enzymes associated with inflammatory pathways, making it a potential candidate for therapeutic applications in conditions such as arthritis and inflammatory bowel disease. Additionally, its interaction with bacterial enzymes has been explored, indicating possible applications in combating antibiotic-resistant strains.

One of the most exciting aspects of 1-amino-4-methyl-1H-Pyrrole-2-carboxamide is its versatility as a building block for more complex pharmacophores. By modifying its structure through functional group interconversion or derivatization, chemists can generate libraries of compounds with tailored biological activities. This approach aligns well with contemporary trends in drug discovery, where fragment-based design and library screening are increasingly employed to identify lead compounds.

The role of 1-amino-4-methyl-1H-Pyrrole-2-carboxamide in medicinal chemistry is further underscored by its potential as an intermediate in the synthesis of more complex molecules. For example, it can serve as a precursor for peptidomimetics—molecules designed to mimic peptide sequences while offering improved pharmacokinetic profiles. Such peptidomimetics are highly sought after in drug development due to their enhanced stability and bioavailability.

Recent research has also highlighted the importance of understanding the stereochemistry of 1-amino-4-methyl-1H-Pyrrole-2-carboxamide derivatives. Enantioselective synthesis methods have been developed to produce enantiomerically pure forms of this compound, which are crucial for achieving optimal biological activity while minimizing side effects. These advancements reflect the growing emphasis on chiral drugs in modern medicine.

The environmental impact of synthesizing 1-amino-4-methyl-1H-Pyrrole-2-carboxamide is another critical consideration. Green chemistry principles have been applied to develop more sustainable synthetic routes, reducing waste generation and minimizing hazardous byproducts. Such environmentally conscious approaches are essential for ensuring that pharmaceutical development remains viable long-term without compromising ecological integrity.

In conclusion, 1-amino-4-methyl-1H-Pyrrole-2-carboxamide (CAS No. 310430-79) represents a fascinating compound with significant potential in pharmaceutical research and drug development. Its unique structural features combined with promising biological activities make it a valuable asset for medicinal chemists exploring new therapeutic strategies. As research continues to uncover new applications for this compound and its derivatives, 1-amino -4-methyl -1H -Pyrrol e -2 -car boxam ide will undoubtedly remain at the forefront of innovation in chemical biology.

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Amadis Chemical Company Limited
(CAS:310430-79-6)1-amino-4-methyl-1H-Pyrrole-2-carboxamide
A1085167
Purity:99%
Quantity:5g
Price ($):2534.0
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